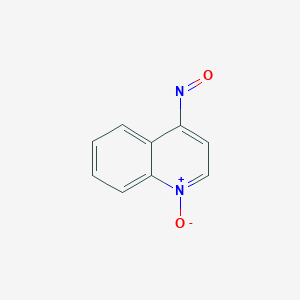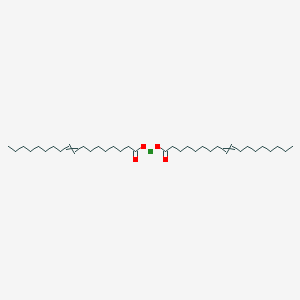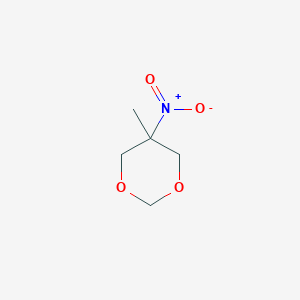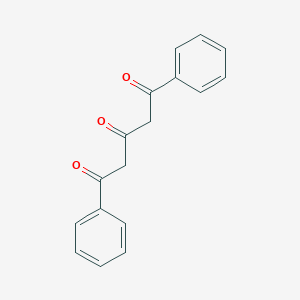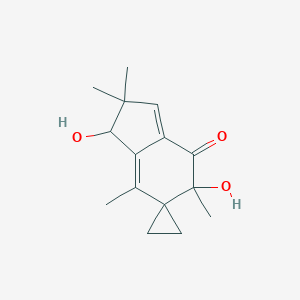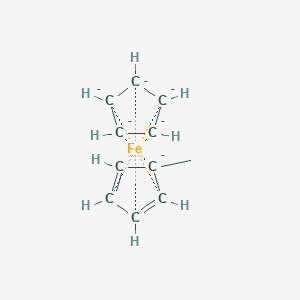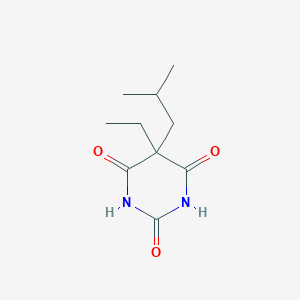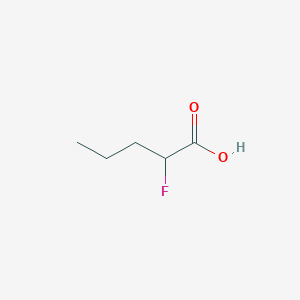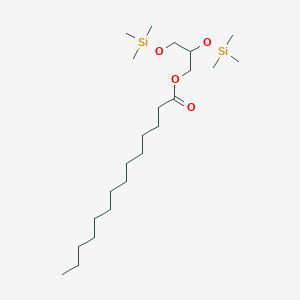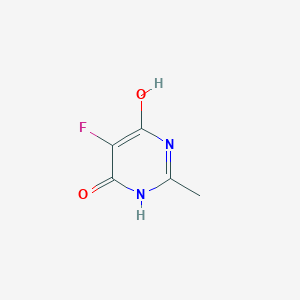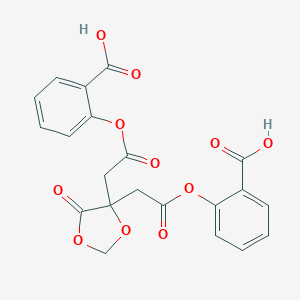![molecular formula C21H18ClNO B073875 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- CAS No. 94864-08-1](/img/structure/B73875.png)
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-, commonly known as CC3, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamino ketones and has been found to exhibit promising biological activities. In
Mecanismo De Acción
The mechanism of action of CC3 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CC3 has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. CC3 has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
CC3 has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. CC3 has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the execution of apoptosis. CC3 has also been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Finally, CC3 has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CC3 has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, CC3 also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of CC3, including the development of more potent analogs, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential therapeutic applications in other diseases such as viral infections and inflammatory disorders. In addition, further studies are needed to fully understand the mechanism of action of CC3 and to identify its molecular targets. Overall, CC3 has the potential to become a valuable therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of CC3 involves the reaction of 4-chloroaniline with acetophenone in the presence of a catalyst such as sodium ethoxide. The product is then purified through recrystallization to obtain a pure form of CC3. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
CC3 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported the anticancer activity of CC3 against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, CC3 has also been found to exhibit anti-inflammatory, antiviral, and antifungal activities.
Propiedades
Número CAS |
94864-08-1 |
|---|---|
Nombre del producto |
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- |
Fórmula molecular |
C21H18ClNO |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
Clave InChI |
SXLCSNBAKSFHOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



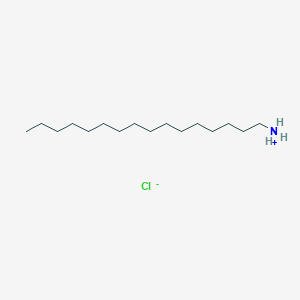
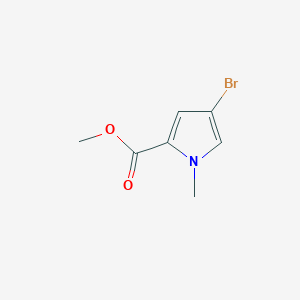
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
